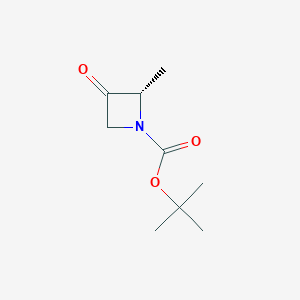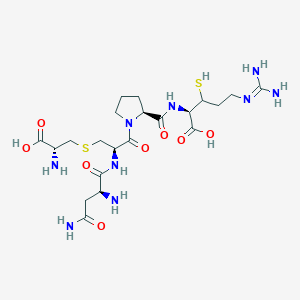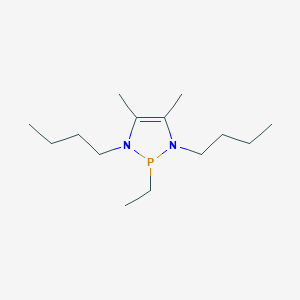
1-Acetyl-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,3,5-triazinane-2,4,6-trione, also known as Cyanuric Acid, is a chemical compound that is widely used in various industrial and research applications. It is a white crystalline powder that is highly soluble in water and has a wide range of chemical properties that make it useful in different fields of study.
Wirkmechanismus
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid acts as a stabilizer or preservative for various chemicals and compounds. It forms strong bonds with other chemicals, which helps to prevent them from breaking down or degrading over time. This property makes it useful in many industrial applications, including the production of pool chemicals and cleaning agents.
Biochemische Und Physiologische Effekte
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid does not have any significant biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in various industrial and research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid in lab experiments are its stability, solubility, and versatility. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limitations include its potential to interfere with other chemicals and compounds, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are many future directions for the research and development of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid. One potential area of study is its use as a catalyst for chemical reactions. Researchers are also exploring its potential as a building block for the synthesis of new drugs and materials. Additionally, there is ongoing research into the environmental impact of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid and its potential as a renewable resource.
Synthesemethoden
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4,6-trione involves the reaction of urea with cyanuric chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization or distillation to obtain a pure form of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid has many scientific research applications, especially in the field of chemistry. It is used as a building block for the synthesis of various chemicals, including herbicides, fungicides, and flame retardants. It is also used in the production of plastics, dyes, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
102635-15-4 |
|---|---|
Produktname |
1-Acetyl-1,3,5-triazinane-2,4,6-trione |
Molekularformel |
C5H5N3O4 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
1-acetyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12) |
InChI-Schlüssel |
GGKPMRMPVFMNQR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
Synonyme |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















